molecular formula C5H3Br3S B6235779 3,5-dibromo-2-(bromomethyl)thiophene CAS No. 117829-47-7

3,5-dibromo-2-(bromomethyl)thiophene

Cat. No.: B6235779
CAS No.: 117829-47-7
M. Wt: 334.86 g/mol
InChI Key: JUXLLONCMPFVSH-UHFFFAOYSA-N
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Description

3,5-dibromo-2-(bromomethyl)thiophene is a sulfur-containing aromatic compound with the molecular formula C5H3Br3S and a molecular weight of 334.9 g/mol. This compound has gained attention due to its diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-dibromo-2-(bromomethyl)thiophene can be synthesized through the bromination of 2-methylthiophene. The process involves dissolving 2-methylthiophene in glacial acetic acid and adding a mixture of liquid bromine and acetic acid slowly while maintaining the temperature at 0°C. The reaction is allowed to proceed for several hours, followed by the addition of water to terminate the reaction. The organic phase is separated, washed, and dried to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is essential to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-2-(bromomethyl)thiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

    Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium and Grignard reagents.

    Coupling Reactions: Palladium catalysts and organoboron reagents are typically used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

3,5-dibromo-2-(bromomethyl)thiophene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of conjugated polymers and other complex organic molecules.

    Biology: Investigated for its potential use in the development of bioactive compounds.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3,5-dibromo-2-(bromomethyl)thiophene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These reactions can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-methylthiophene: Another brominated thiophene derivative used in similar applications.

    2,5-Dibromothiophene: Used in the synthesis of conjugated polymers and other advanced materials.

Uniqueness

3,5-dibromo-2-(bromomethyl)thiophene is unique due to the presence of three bromine atoms, which provides multiple reactive sites for chemical modifications. This makes it a versatile intermediate for the synthesis of a wide range of complex organic molecules.

Properties

CAS No.

117829-47-7

Molecular Formula

C5H3Br3S

Molecular Weight

334.86 g/mol

IUPAC Name

3,5-dibromo-2-(bromomethyl)thiophene

InChI

InChI=1S/C5H3Br3S/c6-2-4-3(7)1-5(8)9-4/h1H,2H2

InChI Key

JUXLLONCMPFVSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CBr)Br

Purity

95

Origin of Product

United States

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